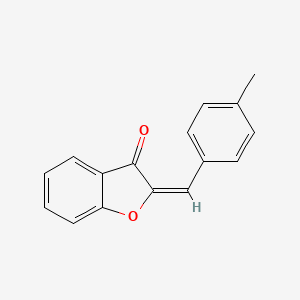
2-(4-Methylbenzylidene)benzofuran-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylbenzylidene)benzofuran-3(2H)-one is an organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are widely studied in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylbenzylidene)benzofuran-3(2H)-one typically involves the condensation of 4-methylbenzaldehyde with benzofuran-3(2H)-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as column chromatography or crystallization to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting the compound to its corresponding alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where substituents such as halogens, nitro groups, or alkyl groups can be introduced using reagents like halogens, nitric acid, or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nitric acid, alkyl halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or alkylated derivatives of the original compound.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(4-Methylbenzylidene)benzofuran-3(2H)-one is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer cells, it could induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
相似化合物的比较
Benzofuran-3(2H)-one: The parent compound, lacking the 4-methylbenzylidene substituent.
4-Methylbenzaldehyde: The aldehyde precursor used in the synthesis.
Other Benzofuran Derivatives: Compounds with different substituents on the benzofuran ring, such as 2-(4-chlorobenzylidene)benzofuran-3(2H)-one.
Uniqueness: 2-(4-Methylbenzylidene)benzofuran-3(2H)-one is unique due to the presence of the 4-methylbenzylidene group, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and development.
属性
分子式 |
C16H12O2 |
|---|---|
分子量 |
236.26 g/mol |
IUPAC 名称 |
(2E)-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C16H12O2/c1-11-6-8-12(9-7-11)10-15-16(17)13-4-2-3-5-14(13)18-15/h2-10H,1H3/b15-10+ |
InChI 键 |
GMCTULLKJXDQBT-XNTDXEJSSA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)C3=CC=CC=C3O2 |
规范 SMILES |
CC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



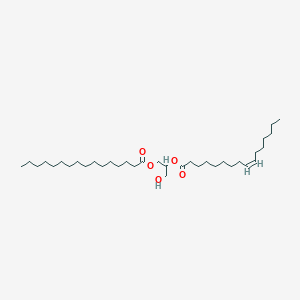

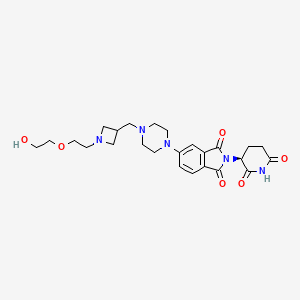

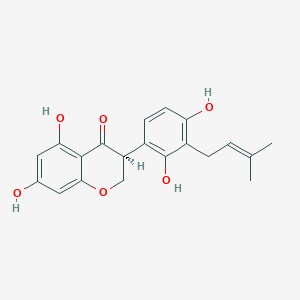
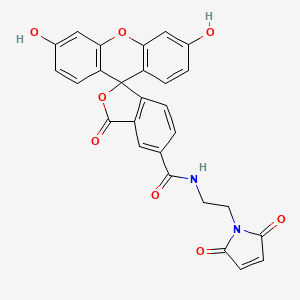
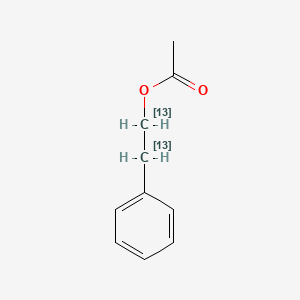


![2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B12379753.png)
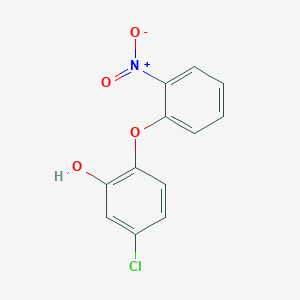
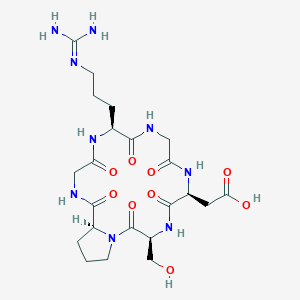
![1-Methyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]-pyridin-3-ylmethyl]piperazine](/img/structure/B12379790.png)
